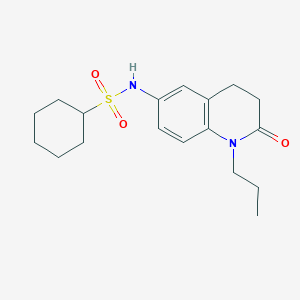

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide, also known as PTQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTQ is a cyclic sulfonamide that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Novel Catalysts and Synthesis Methods

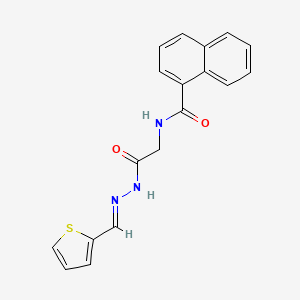

Nanosized N-Sulfonated Brönsted Acidic Catalysts : A study introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed excellent yields, short reaction times, and could be reused multiple times without loss of catalytic activity, illustrating its potential in efficient and sustainable chemical synthesis (O. Goli-Jolodar et al., 2016).

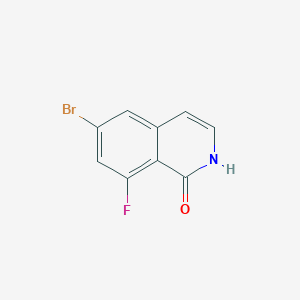

Cyclization Cascades to Prepare Aza-Heterocycles : Another research demonstrated the use of alpha-sulfinylenamides in a tandem Pummerer/Mannich cyclization cascade, leading to the preparation of fused isoquinoline lactams. This method provides a pathway for creating complex aza-heterocycles, essential in drug discovery and development (A. Padwa et al., 2002).

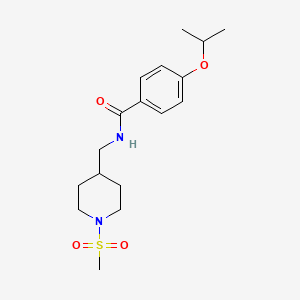

Anticancer Agents

Oxidative Stress-Inducing Anticancer Agents : Aromatic sulfonamides containing a condensed piperidine moiety, including structures similar to the queried compound, were synthesized and tested for their ability to induce oxidative stress and cytotoxic effects in cancer cells. These compounds displayed significant cytotoxicity, highlighting their potential as anticancer agents (Ramóna Madácsi et al., 2013).

Novel Synthesis Routes

Enantioselective Intramolecular Carboamination : Research on the enantioselective oxidative cyclizations of γ-alkenyl arylsulfonamides for synthesizing nitrogen heterocycles has been reported. Utilizing chiral copper(II) complexes, this method allows the synthesis of various heterocycles with good to excellent yields and enantioselectivity, opening new avenues for the production of chiral compounds (W. Zeng & S. Chemler, 2007).

Mechanism of Action

Target of Action

The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

This compound acts as a potent activator of multiple members of the PYR/PYL family of ABA receptors . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Biochemical Pathways

Upon activation by this compound, the ABA receptors inhibit PP2C, a group of enzymes that negatively regulate ABA signaling . This inhibition allows for the activation of downstream ABA signaling pathways, which are involved in the plant’s response to abiotic stresses .

Pharmacokinetics

It is known that the compound is used in research settings, suggesting that it has sufficient bioavailability for its effects to be studied .

Result of Action

The activation of ABA receptors by this compound leads to a variety of molecular and cellular effects. These include the inhibition of seed germination, prevention of leaf water loss, and promotion of drought resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to help plants resist abiotic stresses suggests that its efficacy may be particularly pronounced in environments where such stresses are prevalent .

Biochemical Analysis

Biochemical Properties

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide interacts with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction is crucial for the compound’s role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its influence on ABA signaling. By binding to ABA receptors and inhibiting PP2C, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to ABA receptors, leading to the inhibition of PP2C. This results in the activation of downstream ABA signaling, which can lead to changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are closely tied to ABA signaling. The compound’s interaction with ABA receptors and PP2C suggests that it may influence metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with ABA receptors and PP2C. These interactions may direct the compound to specific compartments or organelles within the cell .

properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-2-12-20-17-10-9-15(13-14(17)8-11-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h9-10,13,16,19H,2-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOTWOYRMQUCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2705007.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate](/img/structure/B2705008.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2705010.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2705013.png)

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B2705018.png)

![3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2705019.png)

![1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2705023.png)